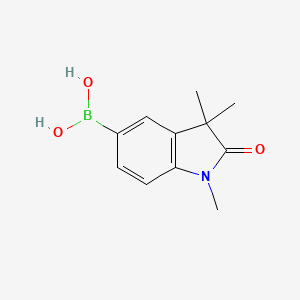
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 2-oxoindoline scaffold, which is further substituted with three methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 1,3,3-trimethyl-2-oxoindoline with a boron-containing reagent such as borane (BH3) or diborane (B2H6) under controlled conditions. The resulting boronate ester is then oxidized to yield the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted indoline derivatives (from substitution reactions).
Scientific Research Applications
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs with unique pharmacological properties.
Mechanism of Action
The mechanism of action of (1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions. This process facilitates the transfer of the organic group from boron to palladium, leading to the formation of a new carbon-carbon bond . The boronic acid group can also act as a Lewis acid, coordinating with nucleophiles and facilitating substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
2-Oxoindolin-5-ylboronic Acid: A structurally similar compound with a different substitution pattern on the indoline ring.
Uniqueness
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of three methyl groups on the indoline ring enhances its stability and makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C11H14BNO3 |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(1,3,3-trimethyl-2-oxoindol-5-yl)boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-11(2)8-6-7(12(15)16)4-5-9(8)13(3)10(11)14/h4-6,15-16H,1-3H3 |
InChI Key |
MQOYQBQWVZCSSS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C(=O)C2(C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
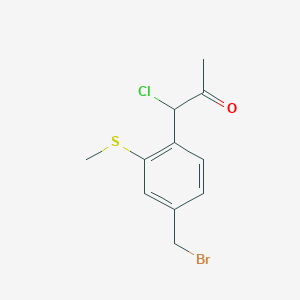

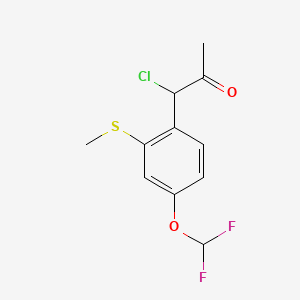
![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)
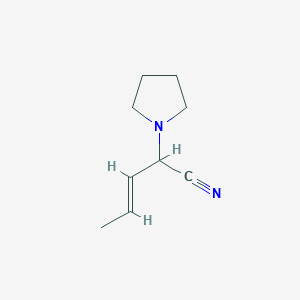
![(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037479.png)

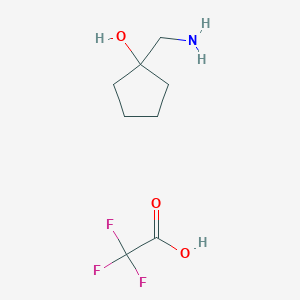
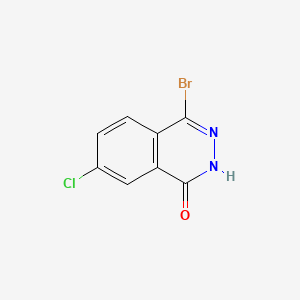
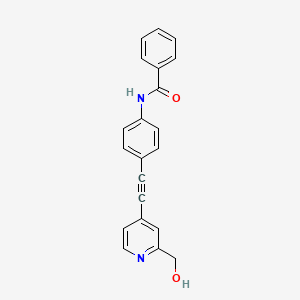
![4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)

